molecular formula C15H13F6N3 B1624927 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline CAS No. 401567-76-8

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline

Cat. No.: B1624927
CAS No.: 401567-76-8
M. Wt: 349.27 g/mol
InChI Key: MIGQWBMOCOHDID-UHFFFAOYSA-N
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Description

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline is a synthetic organic compound known for its unique chemical structure and properties. This compound features a quinoline core substituted with two trifluoromethyl groups at positions 2 and 8, and a piperazine ring at position 4. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, while the piperazine ring enhances its potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of trifluoromethyl groups and the piperazine ring. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Attachment of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline has found applications in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for targeting central nervous system disorders.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,8-Bis(trifluoromethyl)quinoline: Lacks the piperazine ring, resulting in different biological activity.

    4-(Piperazin-1-yl)quinoline: Does not have trifluoromethyl groups, affecting its electron-withdrawing properties.

    2,8-Dimethyl-4-(piperazin-1-yl)quinoline: Substitutes methyl groups for trifluoromethyl groups, altering its chemical reactivity and biological effects.

Uniqueness

2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline is unique due to the combination of trifluoromethyl groups and a piperazine ring on the quinoline core. This combination imparts distinct electronic properties and potential for diverse biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-piperazin-1-yl-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3/c16-14(17,18)10-3-1-2-9-11(24-6-4-22-5-7-24)8-12(15(19,20)21)23-13(9)10/h1-3,8,22H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGQWBMOCOHDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469867
Record name 4-(Piperazin-1-yl)-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-76-8
Record name 4-(1-Piperazinyl)-2,8-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401567-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazin-1-yl)-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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